1-Pentynylboronic acid pinacol ester
Description
1-Pentynylboronic acid pinacol ester is an organoboron compound characterized by a pentynyl (alkynyl) substituent attached to a boronic ester group. The pinacol ester moiety (derived from pinacol, 2,3-dimethyl-2,3-butanediol) enhances stability and solubility compared to the free boronic acid. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis. Its alkynyl group introduces unique electronic and steric properties, distinguishing it from other boronic esters.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pent-1-ynyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSNUUTGWELNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674688 | |
| Record name | 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634196-62-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview of 1-Pentynylboronic Acid Pinacol Ester
This compound is a boronic acid derivative characterized by its unique structure, which includes a pentynyl group attached to a boron atom that is further esterified with pinacol. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and molecular biology.
Chemical Structure
- Chemical Formula : C₉H₁₃B
- Molecular Weight : 150.01 g/mol
- Structure : The compound consists of a boron atom bonded to a pentynyl group and a pinacol moiety.
The biological activity of boronic acids, including this compound, can be attributed to their ability to interact with various biological molecules. They are particularly known for:
- Inhibition of Enzymes : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Targeting Glycoproteins : The ability of boronic acids to bind to diols allows them to target glycoproteins, which are crucial in cell signaling and immune responses.
Applications in Drug Development
This compound has potential applications in drug development due to its biological activity:
- Cancer Therapy : Research has indicated that boronic acid derivatives can inhibit specific pathways involved in cancer cell proliferation.
- Antiviral Agents : Some studies suggest that boronic acids may interfere with viral replication mechanisms.
Study 1: Inhibition of Cancer Cell Growth
A study investigated the effects of various boronic acid derivatives on cancer cell lines. The results showed that this compound exhibited significant inhibition of cell growth in vitro, particularly in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of boronic acids. The study demonstrated that this compound could reduce viral load in infected cells by disrupting viral glycoprotein synthesis. This finding suggests its potential as a lead compound for developing antiviral therapies.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cancer Cell Growth Inhibition | Significant reduction in growth | [Study 1] |
| Antiviral Activity | Reduced viral load | [Study 2] |
| Enzyme Inhibition | Interaction with serine proteases | General Knowledge |
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Physicochemical Properties
Substituent Effects
- Phenyl Group : Aromatic substituents (e.g., phenylboronic acid pinacol ester, CAS 143825-84-7) provide planar geometry and electron-rich environments, enhancing conjugation but reducing solubility in hydrocarbons .
- Allyl/Crotyl Groups : These substituents (e.g., α-substituted allyl pinacol esters) exhibit variable E/Z selectivity in allylboration reactions, with steric effects dominating reactivity .
Solubility
Pinacol esters generally show improved solubility in organic solvents compared to their parent boronic acids. For example:
- Phenylboronic acid pinacol ester : Soluble in chloroform, acetone, and ethers, with the highest solubility in chloroform .
- 1-Pentynyl variant : Expected to have moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to the alkynyl group’s intermediate polarity, though lower than phenyl derivatives in aromatic solvents.
NMR Characteristics
All pinacol esters exhibit characteristic NMR signals for the pinacol methyl groups:
- 1H NMR : Singlet at δ 1.34–1.38 (12H, –CH3) .
- 13C NMR : Peaks at δ 84.0 (quaternary carbon) and δ 24.0–24.9 (methyl carbons) .
Differences arise in substituent-specific signals: - Aromatic substituents : Protons appear at δ 6.0–8.0 (e.g., phenyl group in ).
- Alkynyl substituents : Terminal protons resonate at δ 1.8–2.5 (C≡C–H), while internal alkynes are silent in 1H NMR.
Table 1: Comparative Physicochemical Properties
*PE: Pinacol Ester; *Estimated for 1-Pentynyl variant based on analogs.
Reactivity in Organic Reactions
Suzuki-Miyaura Coupling
- Phenyl Derivatives : Widely used due to aromatic stability; electron-deficient aryl groups enhance coupling efficiency .
- Similar alkyne-containing esters (e.g., naphthalimide boronic esters) require optimized Pd catalysts .
Diels-Alder Reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
